5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoic acid
Overview
Description
Synthesis Analysis
The synthesis of 5-substituted-2,5-dihydro-2-furoic acids, which are structurally related to 5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoic acid, involves controlled Birch reduction followed by esterification. This process yields methyl 5-alkyl-2,5-dihydro-2-furoates as mixtures of cis- and trans-diastereoisomers, showcasing interesting spectroscopic properties. For instance, notable long-range coupling constants between protons at C2 and C5, and two high absorption maxima near 1750 and 1730 cm−1, attributed to the ester carbonyl group of each furoate, were observed. These findings are pivotal for understanding the synthesis routes and spectral characteristics of such compounds (Masamune, Ono, & Matsue, 1975).
Molecular Structure Analysis
The molecular structure of 5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoic acid and its analogs can be elucidated through spectroscopic methods, as mentioned above. The observed long-range NMR coupling constants and IR absorption maxima provide insights into the diastereomeric nature and electronic characteristics of the furoate esters, contributing to a deeper understanding of the molecular structure of these compounds.
Chemical Reactions and Properties
The carboxylation of furoic acid into 2,5-furandicarboxylic acid (FDCA) represents a significant chemical transformation relevant to 5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoic acid. This process involves various catalytic and stoichiometric procedures, highlighting the potential of furoic acid derivatives for synthesizing bio-based polymers by incorporating CO2 into the molecular framework. The versatility of these reactions underscores the chemical reactivity and potential applicability of such compounds in green chemistry and bio-polymer synthesis (Drault et al., 2020).
Scientific Research Applications
Anti-Cancer and Anti-Diabetic Agent
- Scientific Field : Medicinal Chemistry
- Summary of Application : A series of new 1-{5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1,3,4-oxadiazol-3-acetyl-2-aryl-2H/methyl derivatives were synthesized . These compounds were investigated for their anti-cancer and anti-diabetic properties .
- Methods of Application : The compounds were synthesized by the condensation of various aldehydes and acetophenones with the laboratory-synthesized acid hydrazide, which afforded the Schiff’s bases. Cyclization of the Schiff bases yielded 1,3,4-oxadiazole derivatives .
- Results or Outcomes : Molecular docking experiments on the synthesized compounds were performed, followed by a molecular dynamic simulation. ADMET (chemical absorption, distribution, metabolism, excretion, and toxicity) prediction revealed that most of the synthesized compounds follow Lipinski’s rule of 5 .
Antiglioma Agents
- Scientific Field : Medicinal Chemistry
- Summary of Application : New 2,5-Bis(2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives were developed and evaluated as AURKA and VEGFR-2 Inhibitor Antiglioma Agents .
- Methods of Application : The derivatives were synthesized and their structures were characterized using a variety of methods, including nuclear magnetic resonance (NMR) (1H and 13C), high-resolution mass spectrometry (HRMS), and Fourier transform infrared (FTIR) radiation .
- Results or Outcomes : The derivatives were found to have considerable binding to AURKA and VEGFR-2 residues, with binding affinities ranging from -9.8 to -7.9 kcal/mol. Thiazolidinone molecule 5e containing 4-chlorophenyl substituent may be considered as a potential moiety for glioblastoma cancer treatments .
Pesticide Production
- Scientific Field : Agricultural Chemistry
- Summary of Application : The compound “2-chloro-4-methanesulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid” is an intermediate for the production of the pesticide tembotrione .
- Methods of Application : This compound is used in the synthesis of tembotrione, a triketone group herbicide .
- Results or Outcomes : Tembotrione has worldwide applications for weed management in maize .
Intermediate for Pesticide Production
- Scientific Field : Agricultural Chemistry
- Summary of Application : The compound “2-chloro-4-methanesulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid” is an intermediate for the production of the pesticide tembotrione .
- Methods of Application : This compound is used in the synthesis of tembotrione, a triketone group herbicide .
- Results or Outcomes : Tembotrione has worldwide applications for weed management in maize .
properties
IUPAC Name |
5-(2,2,2-trifluoroethoxymethyl)furan-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O4/c9-8(10,11)4-14-3-5-1-2-6(15-5)7(12)13/h1-2H,3-4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VASBYXQACGRWKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)COCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359110 | |
Record name | 5-[(2,2,2-trifluoroethoxy)methyl]-2-furoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90359110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoic acid | |
CAS RN |
488795-29-5 | |
Record name | 5-[(2,2,2-trifluoroethoxy)methyl]-2-furoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90359110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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